

Hydrochloride: A Technical Overview

The Discovery and Development of CP-547,632

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Compound of Interest		
Compound Name:	CP-547632 hydrochloride	
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Abstract

CP-547,632 hydrochloride is a potent, orally bioavailable, and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) receptor tyrosine kinases. Developed by Pfizer, this novel isothiazole derivative emerged from a discovery program aimed at identifying small molecule inhibitors of angiogenesis, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CP-547,632, including detailed experimental protocols and a summary of its pharmacological profile.

Introduction: The Rationale for Targeting Angiogenesis

The growth of solid tumors beyond a few millimeters is critically dependent on the formation of new blood vessels, a process known as angiogenesis. Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process, making them attractive targets for cancer therapy.[1][2][3] By inhibiting VEGFR-2 signaling, it is possible to disrupt the blood supply to tumors, thereby impeding their growth and metastatic potential. CP-547,632 was developed to be a potent and selective small molecule inhibitor of VEGFR-2 tyrosine kinase activity.[2][3]



Discovery and Chemical Synthesis

CP-547,632, chemically known as 3-(4-Bromo-2,6-difluoro-benzyloxy)-5-[3-(4-pyrrolidin-1-yl-butyl)-ureido]-isothiazole-4-carboxylic acid amide, is a novel isothiazole derivative identified by Pfizer Global Research and Development.[2][4] Its synthesis was described in United States patent 6,235,764.[4] The methanesulfonic acid salt form of the compound was utilized in the key pharmacological studies.[5]

Mechanism of Action: A Dual Inhibitor of VEGFR-2 and FGFR

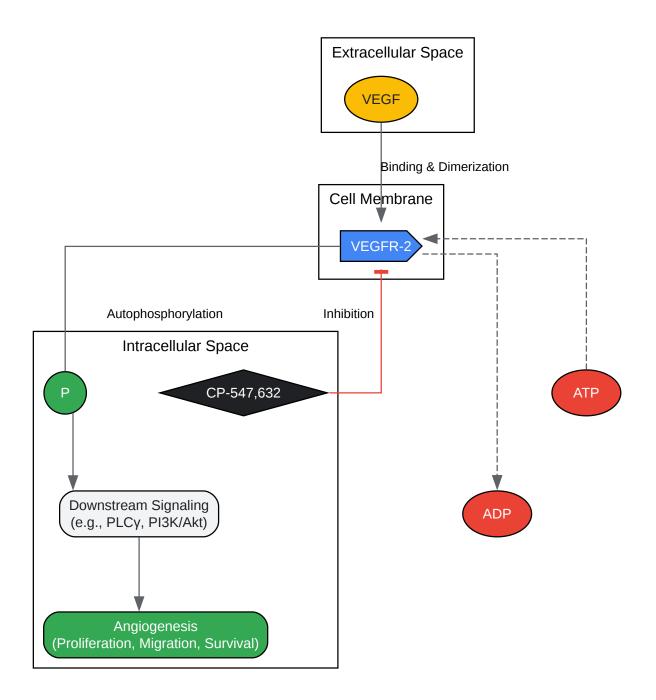
CP-547,632 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][5] This means it binds to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to downstream signaling molecules. This blockade of autophosphorylation is a critical step in halting the signaling cascade that leads to endothelial cell proliferation and migration.[1][6]

Kinetic analyses have confirmed that CP-547,632 is an ATP-competitive inhibitor of human VEGFR-2.[5] In addition to its potent activity against VEGFR-2, CP-547,632 also demonstrates inhibitory effects on the basic fibroblast growth factor (FGF) receptor kinase.[2][3]

Signaling Pathway

The binding of VEGF to VEGFR-2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways such as the PLCy-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to cell proliferation, migration, and survival. CP-547,632 blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.





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Fig. 1: Mechanism of Action of CP-547,632.

Pharmacological Profile

The pharmacological properties of CP-547,632 have been extensively characterized through a series of in vitro and in vivo studies.



In Vitro Potency and Selectivity

CP-547,632 is a potent inhibitor of both VEGFR-2 and FGF kinases.[2][3] It demonstrates selectivity for these receptors over other related tyrosine kinases such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor β (PDGFR- β).[1][2][3]

Target Kinase	IC50 (nM)
VEGFR-2	11[1][2][3]
FGF Kinase	9[2][3]
PDGFR-β	>1000[1]
EGFR	>1000[1]
Insulin Receptor	>1000[1]

Table 1: In Vitro Kinase Inhibition Profile of CP-547,632.

Cellular Activity

In cell-based assays, CP-547,632 effectively inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in endothelial cells.[1][2][3] This inhibition of receptor phosphorylation translates to a block in downstream cellular responses, such as proliferation.

Assay	Cell Type	IC50 (nM)
VEGF-stimulated VEGFR-2 Phosphorylation	Porcine Aortic Endothelial Cells (PAE) expressing VEGFR-2	6[1][2][3]
VEGF-stimulated Thymidine Incorporation	Human Umbilical Vein Endothelial Cells (HUVEC)	14[1][5]
bFGF-stimulated Thymidine Incorporation	Human Umbilical Vein Endothelial Cells (HUVEC)	53[1][5]

Table 2: Cellular Activity of CP-547,632.



In Vivo Efficacy

The anti-angiogenic and anti-tumor effects of CP-547,632 have been demonstrated in various preclinical models.

In a VEGF-induced corneal angiogenesis model in BALB/c mice, oral administration of CP-547,632 resulted in a dose-dependent inhibition of neovascularization.[2][5] A dose of 25 mg/kg achieved 75% inhibition, while complete inhibition was observed at 100 mg/kg.[4][5] The compound also potently inhibits both VEGF- and bFGF-induced angiogenesis in a sponge model.[1][6]

Oral administration of CP-547,632 once daily led to significant, dose-dependent tumor growth inhibition in several human tumor xenograft models in athymic mice.[1]

Xenograft Model	Dose (mg/kg/day, p.o.)	Tumor Growth Inhibition (%)
Colo-205 (colon)	100	85[1]
DLD-1 (colon)	100	69[1]
MDA-MB-231 (breast)	Not specified	Dose-dependent[1]

Table 3: In Vivo Antitumor Efficacy of CP-547,632.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic and pharmacodynamic studies in mice bearing NIH3T3/H-ras tumors showed that oral administration of CP-547,632 led to dose-dependent inhibition of VEGFR-2 phosphorylation in the tumors.[2][3] The plasma concentrations required for this in vivo effect correlated well with the concentrations needed to inhibit angiogenesis in the corneal model.[2] [3] The half-life of CP-547,632 in humans has been reported to be approximately 32 hours.[7]

Parameter	Value
In vivo EC50 for VEGFR-2 Phosphorylation Inhibition	590 ng/mL (plasma concentration)[2][3]
Half-life (in humans)	~32 hours[7]



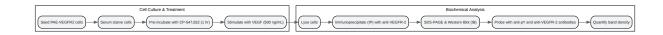
Table 4: Pharmacokinetic and Pharmacodynamic Parameters of CP-547,632.

Key Experimental Protocols In Vitro Kinase Assay

The inhibitory activity of CP-547,632 on VEGFR-2 kinase was assessed using a 96-well plate format. The enzyme was incubated with varying concentrations of ATP and CP-547,632 at room temperature for 10 minutes. The reaction was initiated by the addition of a substrate, and the level of phosphorylation was quantified to determine the IC50 value.[1]

Cell-Based VEGFR-2 Phosphorylation Assay

Porcine aortic endothelial cells stably expressing full-length VEGFR-2 were used.[1] Serum-deprived cells were pre-incubated with CP-547,632 for 1 hour at 37°C. The cells were then stimulated with 500 ng/mL of VEGF. Whole-cell lysates were subjected to immunoprecipitation with an anti-VEGFR-2 antibody, followed by Western blot analysis using antibodies recognizing either the total protein or the phosphorylated form (PY).[1]



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Fig. 2: Workflow for Cell-Based VEGFR-2 Phosphorylation Assay.

In Vivo Tumor Xenograft Studies

Human tumor cells (e.g., Colo-205, DLD-1) were implanted subcutaneously into athymic mice. When tumors reached a size of 75-150 mm³, the mice were randomized into treatment and control groups.[1] CP-547,632 was administered orally once daily (qd) at doses ranging from 6.25 to 100 mg/kg.[1] Tumor volumes were measured regularly to assess treatment efficacy.

Clinical Development



CP-547,632 entered clinical trials for the treatment of various human malignancies.[1][6] Phase I trials were conducted to evaluate its safety, pharmacokinetics, and preliminary efficacy, both as a single agent and in combination with standard chemotherapy regimens. For instance, a Phase I trial investigated CP-547,632 in combination with paclitaxel and carboplatin in patients with advanced non-small cell lung cancer (NSCLC).[7] In this study, the maximum tolerated dose of CP-547,632 was determined to be 200 mg/day, and the combination was found to be safe for further investigation.[7] The compound has also been studied in trials for ovarian, lung, peritoneal, and fallopian tube cancers, among others.[8]

Conclusion

CP-547,632 hydrochloride is a well-characterized, potent, and orally active dual inhibitor of VEGFR-2 and FGF receptor kinases. Its discovery and preclinical development provided a strong rationale for its advancement into clinical trials for the treatment of cancer. The compound effectively inhibits angiogenesis and tumor growth in preclinical models by blocking the ATP-binding site of its target kinases, thereby preventing downstream signaling. The data gathered from its preclinical and early clinical evaluation have contributed significantly to the understanding of the therapeutic potential of targeting angiogenesis in oncology.

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